Cas no 103637-48-5 (1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate)

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate structure
103637-48-5 structure
Product name:1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
CAS No:103637-48-5
MF:C33H28O8
MW:552.570630073547
CID:235123
PubChem ID:15838007

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl methacrylate
    • 1,3-BIS(4-BENZOYL-3-HYDROXYPHENOXY)-2-PROPYL METHACRYLATE
    • 1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate
    • 2-Propenoicacid, 2-methyl-,2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethylester
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-ylmethacrylate
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-(4-benzoyl-3-hydroxyphenoxy)methylethyl ester
    • SCHEMBL2018313
    • FT-0703612
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl methacrylate
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-ylmethacrylate
    • 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)2-propyl methacrylate
    • 103637-48-5
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester
    • RXULRQCENNCUGC-UHFFFAOYSA-N
    • 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester
    • DTXSID7073018
    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)prop-2-yl methacrylate
    • Inchi: InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
    • InChI Key: RXULRQCENNCUGC-UHFFFAOYSA-N
    • SMILES: C(OC(COC1C=CC(C(=O)C2C=CC=CC=2)=C(O)C=1)COC1C=CC(C(=O)C2C=CC=CC=2)=C(O)C=1)(=O)C(C)=C

Computed Properties

  • Exact Mass: 552.17800
  • Monoisotopic Mass: 552.17841785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 13
  • Complexity: 832
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.276±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.4E-5 g/L) (25 ºC),
  • PSA: 119.36000
  • LogP: 5.50550

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd